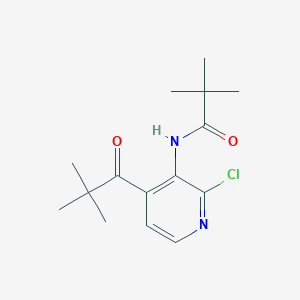
N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide
Vue d'ensemble
Description
N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide, also known as NCPP, is a synthetic compound that is used in a variety of scientific research applications. It is a relatively new compound and has been found to be a useful tool in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
1. Hydrolysis Methodology
A study by Bavetsias, Henderson, and McDonald (2004) introduced a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This process successfully hydrolyzed the pivalamido group of derivatives like 2-pivilamido-3H-pyrimidin-4-ones, leading to the formation of corresponding amines. This method could be relevant for manipulating compounds related to N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).
2. Molecular Structure Analysis
Atalay et al. (2016) examined a compound containing pivalamide, which demonstrated a non-planar molecular structure stabilized by intramolecular N—H⋯N hydrogen bonds. This study offers insights into the molecular behavior and potential structural applications of similar compounds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
3. Lithiation Control
Smith et al. (2013) researched lithiation of compounds including N-(pyridin-3-ylmethyl)pivalamide. Their findings on regioselective lithiation could be significant for the synthesis and modification of N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
4. Antibacterial Properties
Al-Romaizan (2019) studied the nucleophilic behavior of pivalamides in reactions with active electrophilic compounds. This research is crucial for understanding the antibacterial potential of related compounds, which could include derivatives of N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide (Al-Romaizan, 2019).
Propriétés
IUPAC Name |
N-[2-chloro-4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-14(2,3)11(19)9-7-8-17-12(16)10(9)18-13(20)15(4,5)6/h7-8H,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQLZSGRAMZAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=NC=C1)Cl)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



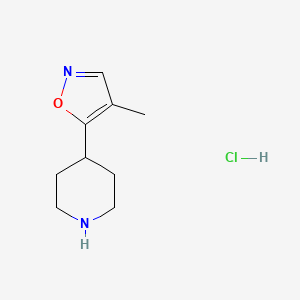
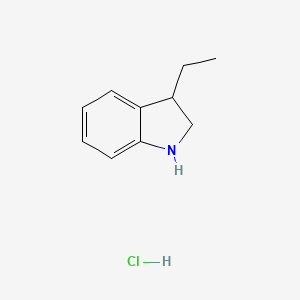
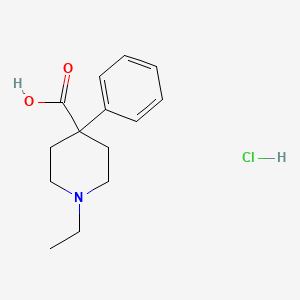
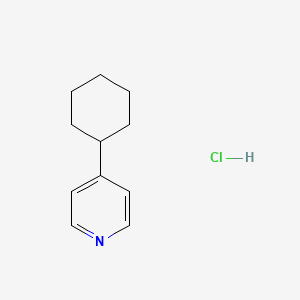
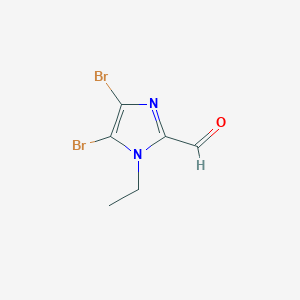
![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)
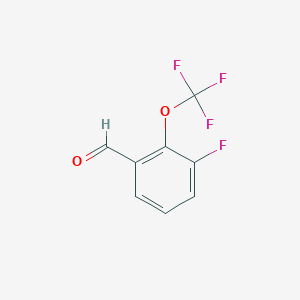
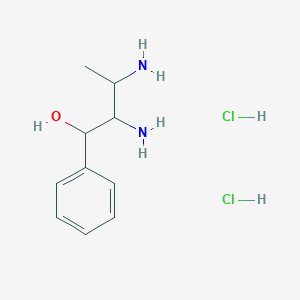

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

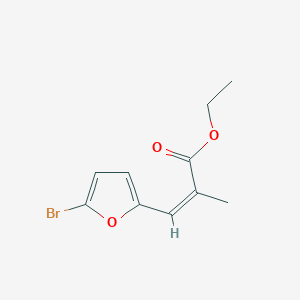
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)
